
Dihydrothymine
概要
説明
Dihydrothymine is an intermediate in the metabolism of thymine . Its IUPAC name is 5-methylhexahydropyrimidine-2,4-dione .
Synthesis Analysis
Dihydrothymine is synthesized from thymine through the reduction process catalyzed by dihydropyrimidine dehydrogenase . In a study, DNA containing dihydrothymine was prepared by in vitro DNA synthesis catalyzed by DNA polymerase in the presence of dihydrothymine 5’-triphosphate .Molecular Structure Analysis
The structures of dihydrothymine derivatives have been determined by single crystal X-ray diffraction method . The influence of structural differences of dihydrothymines on their supramolecular assemblies has been studied .Chemical Reactions Analysis
Dihydrothymine is involved in the metabolism of thymine . It is an intermediate breakdown product of thymine .Physical And Chemical Properties Analysis
Dihydrothymine has a chemical formula of C5H8N2O2 . It has a molar mass of 128.12922 . The density is 1.1±0.1 g/cm3 .科学的研究の応用
Supramolecular Chemistry and Crystal Structures
Dihydrothymine: has been studied for its crystal structures and intermolecular interactions. In one study, crystal structures of three dihydrothymine derivatives were analyzed. These derivatives exhibited different supramolecular architectures, highlighting the influence of structural differences on their assembly. Weak interactions, such as C–H···π interactions, were found to form higher-order supramolecular structures, ranging from two-dimensional to three-dimensional networks .
Antiviral and Antitumor Properties
Acyclic nucleosides, including dihydrothymine , have attracted attention due to their antiviral and antitumor properties. These compounds inhibit DNA polymerases and reverse transcriptase, key enzymes in viral life cycles. Acyclovir, an antiviral drug, is a well-known example. Investigating the structure–activity relationship of acyclic nucleoside analogues has revealed that small changes significantly impact their biological properties .
Metabolic Intermediates
Dihydrothymine: serves as an intermediate breakdown product of thymine metabolism. It occurs naturally in animals and plants. However, abnormally high levels can be toxic .
Active Pharmaceutical Ingredient (API)
Dihydrothymine: finds application as an API. Its solubility in dimethyl sulfoxide makes it suitable for pharmaceutical formulations .
Biological Research and Drug Development
Researchers use dihydrothymine in studies related to metabolic pathways, enzymatic reactions, and cellular processes. Its role as a metabolic intermediate provides insights into nucleotide metabolism and potential therapeutic targets .
Chemical Synthesis and Organic Chemistry
In organic synthesis, dihydrothymine may serve as a building block or precursor for more complex molecules. Its unique structure makes it valuable for designing novel compounds .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Dihydrothymine, also known as 5,6-Dihydro-5-methyluracil, primarily targets the enzyme Dihydropyrimidine Dehydrogenase (DPD) . This enzyme plays a crucial role in the metabolism of pyrimidines, which are key components of nucleic acids .
Mode of Action
Dihydrothymine interacts with its target, DPD, by serving as a substrate for the enzyme . DPD catalyzes the reduction of thymine into 5,6-dihydrothymine . This interaction results in the conversion of thymine, a crucial component of DNA, into dihydrothymine .
Biochemical Pathways
The action of Dihydrothymine is part of the broader pyrimidine metabolism pathway . After DPD reduces thymine to 5,6-dihydrothymine, another enzyme, dihydropyrimidinase , hydrolyzes 5,6-dihydrothymine into N-carbamyl-beta-alanine . This series of reactions is part of the catabolic pathway that breaks down pyrimidines .
Result of Action
The conversion of thymine to 5,6-dihydrothymine by DPD is a key step in the breakdown of thymine, a component of DNA . This process is part of the normal metabolism of nucleic acids. When present at abnormally high levels, 5,6-dihydrothymine can be toxic .
特性
IUPAC Name |
5-methyl-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAKTGXDIBVZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862375 | |
| Record name | Dihydro-5-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrothymine | |
CAS RN |
696-04-8 | |
| Record name | Dihydrothymine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=696-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydrothymine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrothymine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dihydro-5-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dihydro-5-methyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROTHYMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z51MHT1W75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dihydrothymine form in DNA?
A1: Dihydrothymine primarily forms through the addition of a hydrogen radical (H•) to the C5-C6 double bond of thymine, followed by another hydrogen radical addition. [] This process reduces the double bond, creating a saturated six-membered ring. Ionizing radiation in an anaerobic environment is known to induce dihydrothymine formation. []
Q2: Is dihydrothymine found naturally in DNA?
A2: While not a standard DNA base, dihydrothymine can be found in low levels in the DNA of certain organisms due to enzymatic reduction or as a product of DNA damage. [] Elevated levels of dihydrothymine are often associated with oxidative stress and exposure to ionizing radiation. []
Q3: What is the molecular formula and weight of dihydrothymine?
A3: Dihydrothymine has the molecular formula C5H8N2O2 and a molecular weight of 128.13 g/mol.
Q4: How does the structure of dihydrothymine differ from thymine?
A4: The key difference lies in the saturation of the C5-C6 double bond in dihydrothymine. While thymine possesses a planar structure due to this double bond, dihydrothymine adopts a puckered conformation. [, ] This structural difference significantly impacts dihydrothymine's interaction with other DNA bases and its recognition by repair enzymes. []
Q5: What spectroscopic techniques are used to characterize dihydrothymine?
A5: Several techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and electron spin resonance (ESR) spectroscopy, are employed to characterize dihydrothymine and its derivatives. [, , , , ] These techniques help elucidate its structure, formation mechanisms, and interactions with other molecules.
Q6: Does dihydrothymine affect DNA structure and function?
A6: Molecular dynamics simulations suggest that while dihydrothymine itself may not drastically distort DNA, other related lesions like 5,6-dihydroxy-5,6-dihydrothymine (thymine glycol) can significantly alter DNA structure, affecting processes like replication and repair. []
Q7: How stable is dihydrothymine under different conditions?
A7: Dihydrothymine exhibits varying stability depending on the environment. In aqueous solutions, it can undergo oxidation, particularly in the presence of oxygen or oxidizing agents, leading to the formation of products like thymine glycol and 5-hydroxy-5,6-dihydrothymine. [, ]
Q8: What are the common reactions involving dihydrothymine?
A8: Dihydrothymine can undergo various reactions, including oxidation, reduction, and halogenation. [, , , ] These reactions often lead to the formation of other modified thymine derivatives, some of which may possess different biological activities than dihydrothymine itself.
Q9: How does the presence of substituents on the dihydrothymine ring affect its reactivity?
A9: Substituents on the dihydrothymine ring can significantly influence its reactivity by altering its electron density and steric hindrance. [, ] For instance, the presence of electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while bulky substituents can hinder certain reaction pathways.
Q10: How is dihydrothymine quantified in biological samples?
A10: Dihydrothymine and its derivatives are commonly quantified using techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry. [, , ]
Q11: What are the challenges associated with accurately measuring dihydrothymine levels?
A11: Challenges include its low abundance in biological samples, the potential for artifact formation during sample preparation, and the need for highly sensitive and specific analytical methods. [, ]
Q12: What are the current research priorities in the field of dihydrothymine?
A12: Research continues to explore the biological consequences of dihydrothymine lesions, the mechanisms of their repair, and their potential role in mutagenesis and disease. [, ] Additionally, researchers are investigating the use of dihydrothymine derivatives as potential therapeutic agents or diagnostic tools.
Q13: What are the potential applications of dihydrothymine research?
A13: A deeper understanding of dihydrothymine formation and repair could contribute to the development of novel strategies for cancer radiotherapy and the prevention of oxidative stress-related diseases. [] Furthermore, dihydrothymine derivatives could potentially serve as biomarkers for DNA damage or as tools for probing DNA repair pathways.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



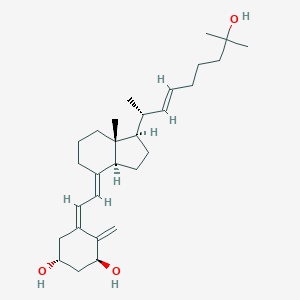

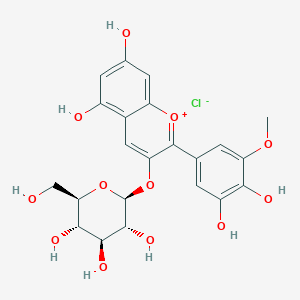
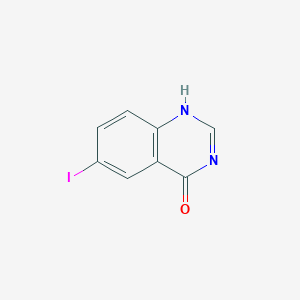

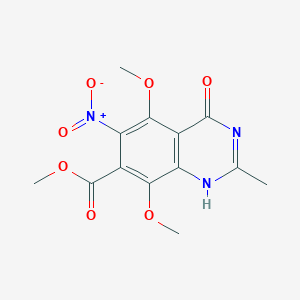
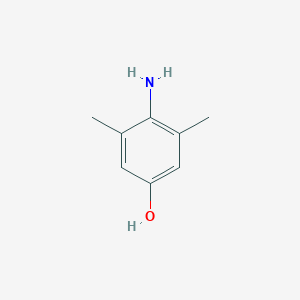

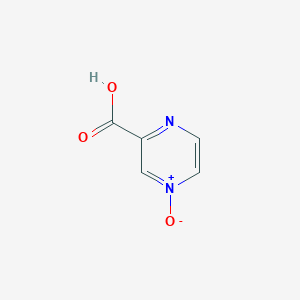
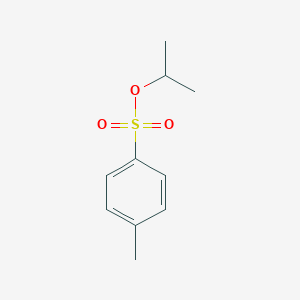

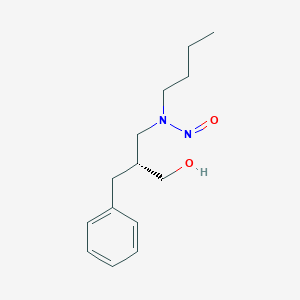

![3-[(2-Methoxyethoxy)methoxy]benzaldehyde](/img/structure/B131418.png)